Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C7H11N3O2S . It has a molecular weight of 201.25 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The yield of these compounds was reported to be around 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s worth noting that similar compounds have shown a remarkable affinity toward metallic surfaces, leading to the formation of a protective organic film on the surface of the protected metal .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.25 . Other physical and chemical properties such as melting point, IR, NMR, and elemental analysis can be inferred from similar compounds .Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Similar thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .
Result of Action
Similar thiazole derivatives have been shown to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. For instance, the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable under a variety of conditions, making it suitable for use in a variety of research applications. However, there are also certain limitations to using this compound in laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. In addition, its inhibitory effects on enzymes such as CYP2C19 and CYP2D6 may limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for the use of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of this compound. In particular, its anti-inflammatory effects could be studied in more detail. Second, further research could be conducted to investigate the potential therapeutic applications of this compound. Third, further research could be conducted to investigate the potential applications of this compound in the synthesis of other compounds. Finally, further research could be conducted to investigate the potential applications of this compound in drug delivery systems.
Scientific Research Applications
Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of various compounds, such as 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate esters and amides. It has also been used in the synthesis of various other compounds, such as 2-amino-4-methyl-1,3-thiazole-5-carboxylate, 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid, and 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid esters.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLXADPIMDRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353685 | |
Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52481-66-0 | |
Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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